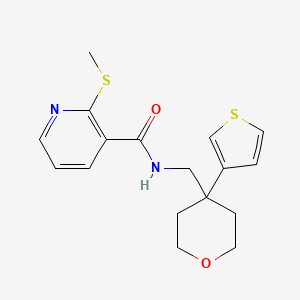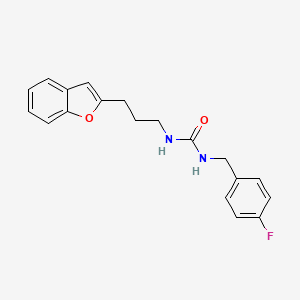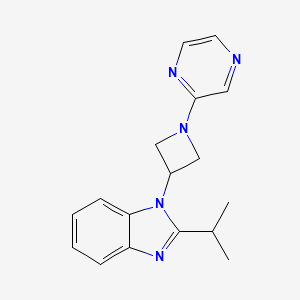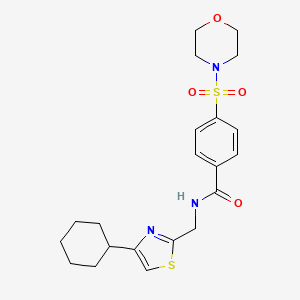
(4-(3-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a methoxy group, and a phenyl group . It is related to a class of compounds known as morpholino (phenylpiperazin-1-yl)methanones .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The piperazine ring, for example, can provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with specific residues in a protein’s active site .Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Activities
Research into the synthesis of related compounds, such as piperazine derivatives, has shown significant applications in anticancer and antituberculosis activities. Specifically, derivatives have been synthesized and tested for in vitro efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, with some compounds exhibiting notable anticancer and antituberculosis properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities have been explored, with compounds showing effectiveness against various microorganisms. This research contributes to the development of new antimicrobial agents that can address the growing issue of antibiotic resistance (Bektaş et al., 2010).
Structural Analysis
Structural analysis and crystallography studies have been conducted on related compounds to understand their molecular configurations better. Such analyses provide valuable insights into the compounds' potential interactions with biological targets and can guide the design of more effective therapeutic agents (Revathi et al., 2015).
Synthesis and Optimization for Therapeutic Applications
Research has also focused on synthesizing and optimizing compounds for potential therapeutic applications, such as antitubercular activities. This includes exploring the efficacy of compounds against drug-resistant strains of Mycobacterium tuberculosis, highlighting the importance of novel therapeutic agents in combating tuberculosis (Bisht et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential as a therapeutic agent, particularly given its activity against the AKR1C3 enzyme . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-21-9-10-26(16-21)19-7-5-17(6-8-19)22(27)25-13-11-24(12-14-25)20-4-2-3-18(23)15-20/h2-8,15,21H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYACZLYTMPMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![N-(4-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)






![2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2849173.png)